3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one
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Overview
Description
3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one is a complex organic compound featuring an indole moiety, a benzyloxy group, and a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the indole core, the introduction of the benzyloxy group, and the construction of the cyclohexenone ring. Common synthetic methods include:
Fischer Indole Synthesis: This method is used to construct the indole core by reacting phenylhydrazine with a ketone under acidic conditions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is employed to introduce the benzyloxy group.
Cyclohexenone Formation: The cyclohexenone ring is typically formed through aldol condensation followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using scalable reaction conditions, such as continuous flow reactors for the Fischer indole synthesis and Suzuki-Miyaura coupling, and employing efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the ketone group in the cyclohexenone ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Benzylic alcohols and ketones.
Reduction: Alcohol derivatives of the cyclohexenone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole core and exhibit biological activity.
Benzyloxy Compounds: Molecules such as benzyloxybenzene and benzyloxyphenol are structurally similar and used in various chemical applications.
Uniqueness
3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one is unique due to its combination of an indole moiety, a benzyloxy group, and a cyclohexenone ring, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C29H34N2O3 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxypropylidene)-5,5-dimethyl-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]cyclohexan-1-one |
InChI |
InChI=1S/C29H34N2O3/c1-5-26(32)28-25(16-29(3,4)17-27(28)33)30-14-13-22-19(2)31-24-12-11-21(15-23(22)24)34-18-20-9-7-6-8-10-20/h6-12,15,31-32H,5,13-14,16-18H2,1-4H3/b28-26+,30-25? |
InChI Key |
DQJDLUGPQXHKJR-BJIVHICKSA-N |
Isomeric SMILES |
CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)(C)C)/O |
Canonical SMILES |
CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)(C)C)O |
Origin of Product |
United States |
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